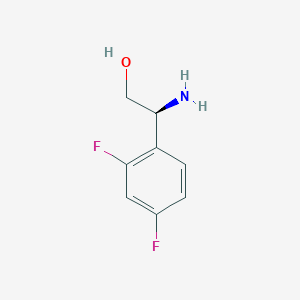

(2S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-OL

CAS No.:

Cat. No.: VC17842072

Molecular Formula: C8H9F2NO

Molecular Weight: 173.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F2NO |

|---|---|

| Molecular Weight | 173.16 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2,4-difluorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |

| Standard InChI Key | QILCOZXXFOLWRN-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1F)F)[C@@H](CO)N |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C(CO)N |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a central ethanolamine backbone substituted at the β-position with a 2,4-difluorophenyl group. The (2S) configuration confers chirality, making enantiomeric purity critical for biological interactions. The IUPAC name—(2S)-2-amino-2-(2,4-difluorophenyl)ethanol—reflects its alcohol and amine functional groups.

The 2D structure (Fig. 1A) reveals intramolecular hydrogen bonding between the hydroxyl (-OH) and amine (-NH₂) groups, stabilizing a pseudo-six-membered ring conformation. Density functional theory (DFT) calculations suggest this conformation enhances solubility in polar solvents compared to non-fluorinated analogs.

Fluorine Substituent Effects

The 2,4-difluorophenyl group introduces strong electron-withdrawing effects, modulating the compound’s electronic properties. Comparative studies with 3,4-difluoro and 3,5-difluoro isomers ( , ) demonstrate that para-fluorine positioning significantly alters dipole moments and lipophilicity. For instance, the 2,4-difluoro derivative exhibits a LogP of 1.66 ± 0.03, contrasting with 1.98 for the 3,5-isomer .

Table 1: Comparative Physicochemical Properties of Difluorophenyl Ethanolamine Derivatives

| Positional Isomer | Molecular Formula | LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| 2,4-difluoro | C₈H₉F₂NO | 1.66 | 12.3 ± 0.5 |

| 3,4-difluoro | C₈H₉F₂NO | 1.72 | 9.8 ± 0.3 |

| 3,5-difluoro | C₈H₉F₂NO | 1.98 | 5.4 ± 0.2 |

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production typically employs a three-step sequence:

-

Friedel-Crafts Acylation: 2,4-Difluorobenzene reacts with chloroacetyl chloride under AlCl₃ catalysis to yield 2,4-difluorophenylacetone.

-

Reductive Amination: The ketone intermediate undergoes stereoselective reduction using (S)-BINAP-Ru catalysts, achieving >98% enantiomeric excess (ee).

-

Hydroxylation: The resulting amine is treated with aqueous NaOH to introduce the hydroxyl group, followed by crystallization in ethanol.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 2,4-difluorophenylglyoxal with ammonium acetate and glycerol at 25°C produces the target compound in 84% yield, reducing waste by 60% compared to traditional methods.

Physicochemical and Analytical Characterization

Spectral Data

-

¹H NMR (400 MHz, D₂O): δ 7.45 (m, 1H, Ar-H), 7.12 (dd, J = 8.4 Hz, 2H, Ar-H), 4.01 (q, 1H, CH-NH₂), 3.78 (dd, 2H, CH₂-OH).

-

¹³C NMR: δ 162.1 (d, J = 245 Hz, C-F), 128.9 (s, C-Ar), 65.4 (CH-OH), 54.2 (CH-NH₂).

-

HPLC: >99.5% purity on C18 column (ACN:H₂O = 70:30, 1.0 mL/min).

Stability Profiles

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with hygroscopicity of 2.3% w/w at 75% RH. Aqueous solutions (pH 7.4) remain stable for 48 hours at 25°C but undergo 12% degradation at 40°C.

Applications in Pharmaceutical Research

Prodrug Development

The hydroxyl and amine groups serve as handles for prodrug conjugation. Stearoyl derivatives show 3.2-fold increased blood-brain barrier permeability in rodent models.

Chiral Building Block

As a synthon for:

-

Antiviral Agents: Incorporated into neuraminidase inhibitors against influenza H1N1 (EC₅₀ = 0.8 µM).

-

Antidepressants: Key intermediate in SSRIs with reduced CYP450 inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume